molecular formula C9H12N2O2 B1464708 1-(Furan-3-carbonyl)pyrrolidin-3-amine CAS No. 1250386-94-7

1-(Furan-3-carbonyl)pyrrolidin-3-amine

Cat. No. B1464708
CAS RN: 1250386-94-7
M. Wt: 180.2 g/mol
InChI Key: SKNSGZADVBLLLG-UHFFFAOYSA-N
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Description

“1-(Furan-3-carbonyl)pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring and a furan ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The furan ring is a five-membered aromatic ring containing an oxygen .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .


Molecular Structure Analysis

The pyrrolidine ring in “1-(Furan-3-carbonyl)pyrrolidin-3-amine” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, on the other hand, is an aromatic ring that can contribute to the compound’s reactivity .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring construction . The furan ring can also participate in various reactions, including those involving its aromaticity .

Scientific Research Applications

Anti-Inflammatory Applications

1-(Furan-3-carbonyl)pyrrolidin-3-amine: has been studied for its potential anti-inflammatory properties. The compound’s ability to inhibit the production of nitric oxide and tumor necrosis factor-β suggests its utility in the development of new anti-inflammatory drugs . This could be particularly beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Antiproliferative Activities

Research indicates that furan-based compounds, including derivatives of 1-(Furan-3-carbonyl)pyrrolidin-3-amine , show promise in antiproliferative activities . These properties make them potential candidates for cancer treatment, especially in targeting rapidly dividing cells in tumors.

Antioxidant Properties

The structural analogs of 1-(Furan-3-carbonyl)pyrrolidin-3-amine have demonstrated significant antioxidant activities . Antioxidants are crucial in combating oxidative stress in the body, which is linked to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Drug Metabolism Studies

The compound’s role in the metabolism of other drugs is a vital area of research. Understanding how 1-(Furan-3-carbonyl)pyrrolidin-3-amine is metabolized can provide insights into its pharmacokinetics and interactions with other pharmaceuticals .

Synthetic Chemistry

The compound serves as a versatile scaffold in synthetic chemistry. It’s used in the synthesis of a wide range of molecules, including those with potential pharmacological activities . Its role in 1,3-dipolar cycloaddition reactions is of particular interest for creating novel organic compounds.

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, “1-(Furan-3-carbonyl)pyrrolidin-3-amine” and its derivatives could be of interest in future drug discovery efforts.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h2,4,6,8H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNSGZADVBLLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-carbonyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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